Home > Products > Screening Compounds P6963 > 4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE
4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE - 866864-13-3

4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE

Catalog Number: EVT-2925250
CAS Number: 866864-13-3
Molecular Formula: C28H29N3O3S
Molecular Weight: 487.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(4-(3-Chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide (BAK4-51)

Compound Description: BAK4-51 is a dopamine D3 receptor (D3R) ligand studied for potential application in treating substance use disorders. It exhibits full antagonist activity, high affinity for D3R, good selectivity for D3R over other dopamine receptors, and moderate lipophilicity . Despite these favorable properties, radiolabeled [11C]BAK4-51 proved ineffective for PET imaging of D3R in rodents and monkeys due to its high affinity for brain efflux transporters .

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

Compound Description: This compound represents a novel derivative of Prottremin, a molecule exhibiting antiparkinsonian activity in animal models . This derivative was synthesized by opening the epoxide ring of Prottremin and reacting it with 1-(4-isopropylbenzyl)piperazine, achieving a 48% yield after purification .

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8)

Compound Description: This compound was designed and synthesized as a potential 5-HT1A receptor inhibitor, incorporating a 4-alkyl-1-arylpiperazine scaffold . Binding assays revealed high selectivity for the 5-HT1A receptor with a binding constant of 1.2 nM .

N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides

Compound Description: This series of compounds, featuring variations in the heterobiarylcarboxamide moiety and the substituent on the phenyl ring of the piperazine group (2,3-dichloro or 2-methoxy), were developed as potential dopamine D3 receptor antagonists . Some compounds within this series displayed high affinity for the D3 receptor (Ki = 1 nM) and excellent selectivity over the D2 receptor subtype (>400-fold) .

3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione

Compound Description: This novel biologically active agent is based on a 1,3,4-oxadiazole scaffold and exhibits potential therapeutic properties . Its crystal structure reveals intermolecular interactions, including C—H⋯S hydrogen bonds and C—H⋯π interactions, contributing to its stability .

6‐[123I]Iodo‐2‐[[4-(2‐methoxyphenyl) piperazin‐1‐yl]methyl]imidazo[1,2‐a]pyridine

Compound Description: This compound was synthesized and evaluated as a potential SPECT agent for imaging the dopamine D4 receptor . Despite showing promise in vitro as a potent and selective D4 agonist, it demonstrated no significant brain uptake in baboons after intravenous injection .

3-(Adamantan-1-yl)-4-ethyl-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound, featuring an adamantyl group, belongs to the class of functionalized triazoline-3-thiones . It adopts a V-shaped conformation due to the dihedral angles between its triazole, piperazine, and benzene rings.

4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Compound Description: This potent and selective 5-HT1A agonist was radiolabeled with carbon-11 for potential use as a PET ligand . Despite rapid brain uptake observed in baboon PET studies, the lack of specific binding indicated its unsuitability as a 5-HT1A agonist PET ligand for clinical applications .

3-(1-Adamantyl)-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound, a functionalized triazoline-3-thione, incorporates substituted piperazine and adamantyl groups at the 2- and 5-positions of a triazole spacer, resulting in a C-shaped molecular conformation .

(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol (MMPP)

Compound Description: MMPP is a selective inhibitor of signal transducer and activator of transcription 3 (STAT3) known for its anti-inflammatory properties in various disease models . Research indicates that MMPP protects against dopaminergic neurodegeneration induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and improves behavioral impairments associated with it. The mechanism involves the inhibition of STAT3 activation, potentially through MAO-B and MAPK pathways .

N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides

Compound Description: This series of compounds was explored as potential dopamine D2 and D3 receptor ligands . Modifications in the alkyl spacer and the nature of the aryl group attached to the carboxamide led to compounds with enhanced affinity and selectivity for the D3 receptor. Compound 38 (ST 280) within this series displayed a promising pharmacological profile with a Ki of 0.5 nM for the human D3 receptor and a selectivity ratio of 153 over the D2 receptor .

5,7‐dichloro‐4‐(3‐{4‐[4‐(2‐[18F]fluoroethyl)‐piperazin‐1‐yl]‐phenyl}‐ureido)‐1,2,3,4‐tetrahydroquinoline‐2‐carboxylic acid

Compound Description: This compound, a potential NMDA receptor ligand, was synthesized and radiolabeled with fluorine-18 for potential application in studying glutamatergic neurotransmission using PET . Despite exhibiting a Ki of 12 nM for the glycine binding site of the NMDA receptor, its in vivo evaluation in rats showed a relatively low brain uptake of about 0.1% ID/g at 30 minutes post-injection .

1-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1H-indole

Compound Description: This compound represents a pharmaceutical compound that has undergone both experimental and computational studies, including X-ray diffraction and density functional theory calculations, to determine its structural properties, molecular electrostatic potential, frontier molecular orbitals, and other relevant parameters .

N-[ω-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl]pyrid-2(1H)-ones

Compound Description: This series of compounds, featuring variations in the length of the alkyl spacer and the substitution pattern on the pyridone ring, was designed and evaluated for their activity at 5-HT1A and 5-HT2A receptors , . The research aimed to understand the impact of structural modifications on their binding affinity and functional activity at these serotonin receptor subtypes.

Overview

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline is a complex organic compound notable for its structural features and potential pharmacological applications. The compound contains a quinoline core, which is a bicyclic structure known for its presence in various biologically active molecules. It is categorized under heterocyclic compounds due to the incorporation of nitrogen atoms in its ring structure.

Source

The compound's unique structure and properties have garnered interest in medicinal chemistry, particularly for its potential therapeutic effects. It is often synthesized in laboratory settings for research purposes, with various studies documenting its synthesis and biological activity.

Classification

This compound can be classified as:

  • Heterocyclic compound: Contains rings with at least one atom that is not carbon.
  • Quinoline derivative: A type of aromatic compound derived from quinoline.
  • Piperazine derivative: Features a piperazine ring, which is known for its role in drug development.
Synthesis Analysis

Methods

The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline typically involves several steps, including the formation of the quinoline core and the introduction of functional groups.

Technical Details

  1. Formation of Quinoline Core:
    • The quinoline structure can be synthesized via the Skraup synthesis method, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
  2. Introduction of Piperazine Ring:
    • The piperazine moiety can be introduced through nucleophilic substitution reactions involving halogenated quinoline derivatives reacting with 4-(4-methoxyphenyl)piperazine.
  3. Sulfonation:
    • The introduction of the sulfonyl group can be achieved through electrophilic aromatic substitution, where a methylbenzenesulfonyl chloride reacts with the quinoline derivative under basic conditions.
Molecular Structure Analysis

Structure

The molecular formula for 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline is C24H30N2O2SC_{24}H_{30}N_2O_2S. Its structure features:

  • A quinoline backbone.
  • A piperazine ring attached to a methoxyphenyl group.
  • A sulfonyl group attached to the quinoline core.

Data

  • Molecular Weight: Approximately 402.58 g/mol
  • InChI Key: An identifier that provides information about the compound's structure.
Chemical Reactions Analysis

Reactions

The compound can undergo several types of chemical reactions, including:

  1. Oxidation:
    • The methoxy group may be oxidized to form hydroxyl or carbonyl groups.
  2. Reduction:
    • The quinoline ring can be reduced to yield tetrahydroquinoline derivatives.
  3. Substitution Reactions:
    • Halogenated derivatives can react with nucleophiles such as amines or thiols under basic conditions.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Mechanism of Action

The mechanism of action for 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline involves interaction with specific biological targets, potentially influencing various signaling pathways. While detailed mechanisms are still under investigation, it is believed that this compound may act as a ligand for certain receptors, modulating their activity and leading to therapeutic effects.

Data

Research indicates that compounds with similar structures often exhibit properties such as:

  • Antimicrobial activity.
  • Anticancer effects.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline include:

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

This compound has several potential applications in scientific research, including:

  1. Medicinal Chemistry:
    • Investigated for its pharmacological properties, particularly as a potential therapeutic agent against various diseases.
  2. Biological Research:
    • Used as a ligand in studies exploring receptor interactions and signaling pathways.
  3. Synthetic Chemistry:
    • Serves as a building block for synthesizing more complex molecules with potential biological activity.

Properties

CAS Number

866864-13-3

Product Name

4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline

Molecular Formula

C28H29N3O3S

Molecular Weight

487.62

InChI

InChI=1S/C28H29N3O3S/c1-20-4-11-24(12-5-20)35(32,33)27-19-29-26-13-6-21(2)18-25(26)28(27)31-16-14-30(15-17-31)22-7-9-23(34-3)10-8-22/h4-13,18-19H,14-17H2,1-3H3

InChI Key

BDINIAKNOFSHPK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.